3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-chlorophenyl)propanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-phenylpropanamide: Lacks the 4-chlorophenyl substituent, which may affect its biological activity and chemical reactivity.
3-(methylsulfonyl)-N-(4-chlorophenyl)propanamide: Contains a methylsulfonyl group instead of a benzylsulfonyl group, potentially altering its physical and chemical properties.
3-(benzylsulfonyl)-N-(4-methylphenyl)propanamide: Features a 4-methylphenyl group instead of a 4-chlorophenyl group, which may influence its interactions with biological targets.
Uniqueness
3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide is unique due to the presence of both the benzylsulfonyl and 4-chlorophenyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-6-8-15(9-7-14)18-16(19)10-11-22(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHINPBUCXNIHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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